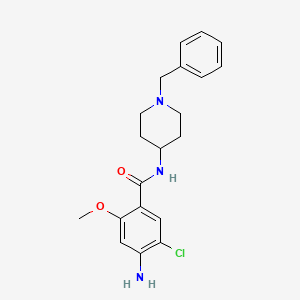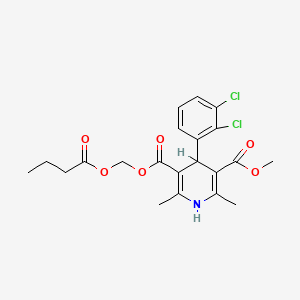
Cloquintocet
概要
説明
Cloquintocet is a herbicide safener . It is used to selectively protect crop plants from herbicide injury without affecting the herbicidal efficacy . The IUPAC name for Cloquintocet is [(5-chloro-8-quinolinyl)oxy]acetic acid . Its CAS Registry Number is 88349-88-6 .
Molecular Structure Analysis
The molecular formula of Cloquintocet is C11H8ClNO3 . The molecular structure is based on structures generated from information available in ECHA’s databases .
Chemical Reactions Analysis
Cloquintocet-mexyl, a variant of Cloquintocet, degrades rapidly (i.e., hours to days) to the major degradate, CGA-153433 (5-chloro-8-quinolinoxyacetic acid) .
科学的研究の応用
Herbicide Safener
Cloquintocet is primarily used as a herbicide safener . It selectively protects crop plants from herbicide injury without affecting the herbicidal efficacy . This is achieved through several actions:
- Enhancing the metabolism of herbicides in crops .
- Affecting the absorption and transportation of herbicides in crops .
- Competitively binding to herbicide target sites .
- Affecting the activity of target enzymes .
Enhancing Wheat Glycosylation
Cloquintocet mexyl has been reported to enhance wheat glycosylation of the metabolite of clonafop propargyl . This process is crucial for the metabolism and detoxification of herbicides in plants .
Selectively Enhancing Effects of O-Glucosyltransferase (OGT)
Cloquintocet-mexyl can selectively enhance the effects of O-glucosyltransferase (OGT) on herbicide molecules in wheat plants . OGT is an enzyme that plays a key role in the detoxification of herbicides.
Reducing Sensitivity to Herbicides
Cloquintocet-mexyl has been found to reduce the sensitivity of Lolium sp. (rye-grass) to the major herbicides inhibiting acetolactate-synthase (ALS) pyroxsulam and iodosulfuron + mesosulfuron . This suggests that genetic variation for safener response is present in Lolium sp .
Activating Non-Target-Site-Based Resistance Pathways
Cloquintocet-mexyl likely activates non-target-site-based resistance pathways in the major grass weed Lolium sp. (Rye-Grass) . This could be a possible, uninvestigated way to non-target-site-based resistance (NTSR) evolution .
Protection of Wheat
In 2004, Syngenta Crop Protection Canada submitted a field data report on the application of cloquintocet-mexyl safener for the protection of wheat . This suggests the potential for the presence of safeners in aquatic environments outside the USA .
作用機序
Target of Action
Cloquintocet is primarily used as a herbicide safener . Its primary targets are the enzymes involved in the metabolism of herbicides in crops . It enhances the activity of these enzymes, thereby protecting the crops from herbicide injury .
Mode of Action
Cloquintocet interacts with its targets by enhancing the metabolism of herbicides in crops, affecting the absorption and transportation of herbicides in crops, competitively binding to herbicide target sites, and affecting the activity of target enzymes . This interaction results in an increased resistance of the crop plants to the herbicides, without affecting the efficacy of the herbicides .
Biochemical Pathways
Cloquintocet affects several biochemical pathways. It enhances the metabolism of herbicides in crops, which involves complex multistep processes . It also affects the absorption and transportation of herbicides in crops . Furthermore, it has an impact on the activity of enzymes such as glutathione S-transferases (GSTs), cytochrome P450 monooxygenases (P450s), and several others .
Result of Action
The primary result of Cloquintocet’s action is the protection of crop plants from herbicide injury . By enhancing the metabolism of herbicides in crops, it reduces the phytotoxic effects of the herbicides . This allows for the efficient control of weeds without causing harm to the crops .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-3-4-9(16-6-10(14)15)11-7(8)2-1-5-13-11/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJSJAJWTWPSBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236984 | |
| Record name | 2-[(5-Chloro-8-quinolinyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cloquintocet | |
CAS RN |
88349-88-6 | |
| Record name | Cloquintocet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88349-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloquintocet [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088349886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(5-Chloro-8-quinolinyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(5-chloroquinolin-8-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.163.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOQUINTOCET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPY57POY0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Cloquintocet effectively protects against herbicides inhibiting acetolactate synthase (ALS), such as pyroxsulam and iodosulfuron + mesosulfuron, and lipid biosynthesis inhibitors like clodinafop-propargyl. [, , , , ]
ANone: Yes, besides GST induction, Cloquintocet treatment can lead to enhanced growth in wheat seedlings, indicating broader physiological effects. []
ANone: Cloquintocet-mexyl, the commonly used form, has a molecular formula of C18H18ClNO4 and a molecular weight of 347.8 g/mol. [, ]
ANone: While the provided research does not explicitly detail spectroscopic data, techniques like LC-MS/MS have been used for its detection and quantification in various matrices, indicating the availability of such data. [, ]
ANone: Research has primarily focused on Cloquintocet's application in agricultural settings. Studies show its efficacy in different climates and seasons, indicating suitable stability under varying environmental conditions. []
ANone: Research suggests that Cloquintocet's effectiveness can be augmented by combining it with specific adjuvants like methylated rapeseed oil, highlighting the importance of formulation in its application. []
ANone: Cloquintocet itself doesn't possess direct catalytic properties. It acts as a safener, indirectly influencing the catalytic activity of plant enzymes like GSTs, which are involved in detoxifying herbicides. [, , , ]
ANone: While the provided research doesn't explicitly detail computational studies, the exploration of structure-activity relationships suggests the potential application of computational methods like QSAR modeling to optimize Cloquintocet's efficacy and selectivity. [, , ]
ANone: Specific data regarding Cloquintocet's stability under various storage conditions is limited within the provided research. [, ]
ANone: Research mentions the use of aqueous compositions containing adjuvants like tallow amine alkoxylate and cocoamine alkoxylate to potentially enhance Cloquintocet's stability and application properties. [, ]
ANone: Information on specific SHE regulations and compliance for Cloquintocet is absent from the provided research. []
ANone: While limited human PK/PD data is available, studies using rabbits showed that Cloquintocet-mexyl undergoes rapid degradation in plasma, suggesting that its metabolites might be the primary biologically active forms. []
ANone: While the research primarily focuses on whole-plant responses, studies utilizing plant cell cultures could offer insights into the molecular mechanisms underlying Cloquintocet's safening effect. [, ]
ANone: The provided research lacks specific details on animal model studies for Cloquintocet. []
ANone: While the provided research focuses on Cloquintocet's role as a safener, a study on Lolium sp. (ryegrass) revealed that both Cloquintocet-mexyl and mefenpyr-diethyl reduced sensitivity to ALS-inhibiting herbicides, suggesting a potential risk of evolving resistance to safeners themselves. []
ANone: Research indicates that Cloquintocet can potentially exacerbate herbicide-degrading pathways in weeds, raising concerns about its role in the evolution of non-target-site-based resistance (NTSR). [, ]
ANone: The provided research primarily focuses on Cloquintocet's application in agriculture and its impact on plant physiology. Specific data on its toxicology and safety profile in humans or animals is limited. []
ANone: While research highlights Cloquintocet's role in mitigating herbicide damage to crops, its long-term effects on the environment and non-target organisms require further investigation. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

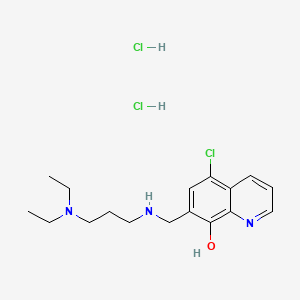
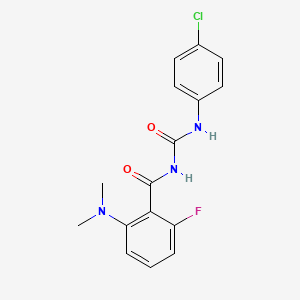

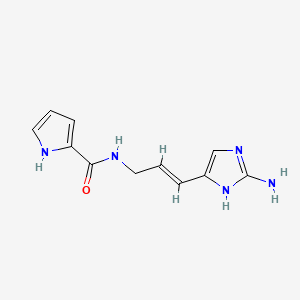
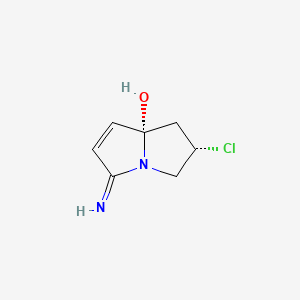

![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)
